molecular formula C12H14O2 B12712054 alpha-Methylcinnamyl acetate CAS No. 72797-29-6

alpha-Methylcinnamyl acetate

Cat. No.: B12712054
CAS No.: 72797-29-6
M. Wt: 190.24 g/mol
InChI Key: BWYPZPVVNMYMKA-CSKARUKUSA-N
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Description

Alpha-Methylcinnamyl acetate: is an organic compound with the molecular formula C12H14O2 . It is a member of the cinnamyl ester family, characterized by the presence of a phenylpropanoid structure. This compound is known for its sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamyl acetate can be synthesized through the esterification of alpha-methylcinnamic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity. The process is efficient, with short residence times and the ability to recycle catalysts .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylcinnamyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Alpha-methylcinnamic acid and acetic acid.

    Reduction: Alpha-methylcinnamyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of alpha-Methylcinnamyl acetate involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. For example, it may inhibit microbial growth by disrupting cell membrane integrity and interfering with essential enzymatic processes .

Comparison with Similar Compounds

Uniqueness: Alpha-Methylcinnamyl acetate is unique due to the presence of the alpha-methyl group, which imparts distinct chemical and physical properties. This structural modification enhances its stability and alters its reactivity compared to its analogs .

Properties

CAS No.

72797-29-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

[(E)-2-methyl-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+

InChI Key

BWYPZPVVNMYMKA-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/COC(=O)C

Canonical SMILES

CC(=CC1=CC=CC=C1)COC(=O)C

Origin of Product

United States

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